![molecular formula C17H28OSi B14287831 tert-Butyl[2,6-dimethyl-4-(prop-2-en-1-yl)phenoxy]dimethylsilane CAS No. 118630-96-9](/img/structure/B14287831.png)
tert-Butyl[2,6-dimethyl-4-(prop-2-en-1-yl)phenoxy]dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl[2,6-dimethyl-4-(prop-2-en-1-yl)phenoxy]dimethylsilane is an organosilicon compound that features a tert-butyl group, a dimethylsilane group, and a phenoxy group with additional methyl and prop-2-en-1-yl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl[2,6-dimethyl-4-(prop-2-en-1-yl)phenoxy]dimethylsilane typically involves the reaction of 2,6-dimethyl-4-(prop-2-en-1-yl)phenol with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
2,6-dimethyl-4-(prop-2-en-1-yl)phenol+tert-butyldimethylsilyl chloride→this compound
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl[2,6-dimethyl-4-(prop-2-en-1-yl)phenoxy]dimethylsilane can undergo various chemical reactions, including:
Oxidation: The allylic position (prop-2-en-1-yl group) can be oxidized to form corresponding alcohols or ketones.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The silyl ether bond can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and silanol.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products
Oxidation: Formation of alcohols or ketones at the allylic position.
Substitution: Introduction of various nucleophiles at the phenoxy group.
Hydrolysis: Formation of 2,6-dimethyl-4-(prop-2-en-1-yl)phenol and dimethylsilanol.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-Butyl[2,6-dimethyl-4-(prop-2-en-1-yl)phenoxy]dimethylsilane is used as a protecting group for phenols due to its stability and ease of removal under mild conditions. It is also employed in the synthesis of complex organic molecules where selective protection and deprotection of functional groups are required.
Biology and Medicine
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, including polymers and resins. Its unique structural properties make it valuable in the development of materials with specific mechanical and chemical characteristics.
Wirkmechanismus
The mechanism of action of tert-Butyl[2,6-dimethyl-4-(prop-2-en-1-yl)phenoxy]dimethylsilane primarily involves its role as a protecting group in organic synthesis. The tert-butyl and dimethylsilane groups provide steric hindrance, protecting the phenol from unwanted reactions. The compound can be selectively deprotected under mild conditions, allowing for controlled synthesis of target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyldimethyl(2-propynyloxy)silane: An aliphatic terminal alkyne used in the synthesis of complex organic molecules.
2,6-Di-tert-butyl-4-methylpyridine: Used in the synthesis of silanaphthalene derivatives and as a base in cyclization reactions.
Uniqueness
tert-Butyl[2,6-dimethyl-4-(prop-2-en-1-yl)phenoxy]dimethylsilane is unique due to its combination of a phenoxy group with both tert-butyl and dimethylsilane substituents. This structural arrangement provides specific steric and electronic properties that are advantageous in selective protection and deprotection strategies in organic synthesis.
Eigenschaften
CAS-Nummer |
118630-96-9 |
|---|---|
Molekularformel |
C17H28OSi |
Molekulargewicht |
276.5 g/mol |
IUPAC-Name |
tert-butyl-(2,6-dimethyl-4-prop-2-enylphenoxy)-dimethylsilane |
InChI |
InChI=1S/C17H28OSi/c1-9-10-15-11-13(2)16(14(3)12-15)18-19(7,8)17(4,5)6/h9,11-12H,1,10H2,2-8H3 |
InChI-Schlüssel |
SDUDYYPHDDAXCC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1O[Si](C)(C)C(C)(C)C)C)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


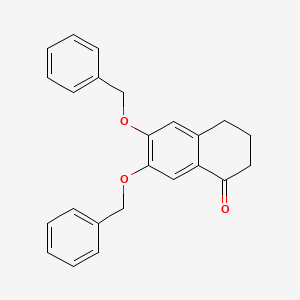
![1-{2-[3-(Ethenesulfonyl)-4-methoxyphenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14287755.png)
![Bis{3-[(2-cyclohexylpropan-2-yl)peroxy]-3-methylbut-1-yn-1-yl}mercury](/img/structure/B14287760.png)
![Pyridine, 2-[2-(dibutylphosphino)ethyl]-](/img/structure/B14287761.png)
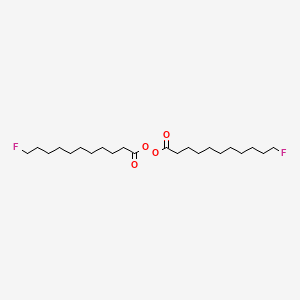
![Diethyl [2-oxo-1-(4-oxobutoxy)propyl]phosphonate](/img/structure/B14287775.png)
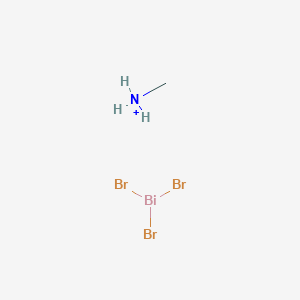
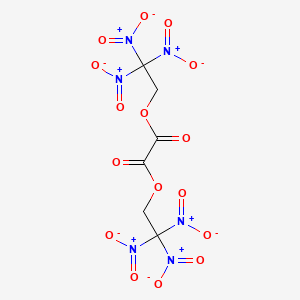
![2,2'-Disulfanediylbis{3,6-bis[tert-butyl(dimethyl)silyl]pyridine}](/img/structure/B14287783.png)

![1,4-Dioxaspiro[4.5]dec-6-ene-6-carbaldehyde](/img/structure/B14287803.png)

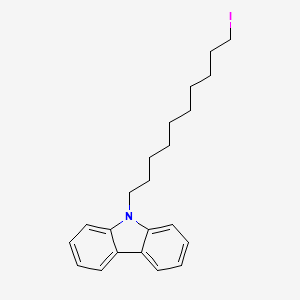
![4-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]-6-methoxy-2-methylquinoline](/img/structure/B14287813.png)
